molecular formula C18H23N5O B2823445 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326825-74-4

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B2823445
CAS No.: 1326825-74-4
M. Wt: 325.416
InChI Key: QKSBXKJNVUIQEB-UHFFFAOYSA-N
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Description

The compound [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a synthetic organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a triazole ring linked to a piperazine moiety, which is further substituted with a prop-2-en-1-yl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 3,4-dimethylphenyl azide and an appropriate alkyne are used as starting materials.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The triazole intermediate is reacted with 4-(prop-2-en-1-yl)piperazine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent selection, and reaction conditions that are scalable and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Reduced triazole or piperazine derivatives.

    Substitution: Various substituted triazole or aromatic ring derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone is likely to involve interactions with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the piperazine moiety may enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-methylpiperazin-1-yl]methanone
  • [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-ethylpiperazin-1-yl]methanone
  • [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-yn-1-yl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone lies in its specific substitution pattern. The presence of the prop-2-en-1-yl group on the piperazine ring distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivities. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-7-21-8-10-22(11-9-21)18(24)17-13-23(20-19-17)16-6-5-14(2)15(3)12-16/h4-6,12-13H,1,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBXKJNVUIQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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